1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride involves several steps. One common method includes the reaction of 4-aminopyridine with 1,3-dibromobenzene under specific conditions to form the desired product . Industrial production methods often involve the use of advanced techniques and equipment to ensure high purity and yield .
Chemical Reactions Analysis
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand the biochemical pathways and potential drug targets.
Industry: It serves as an intermediate in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds such as:
N1-(pyridin-4-yl)benzene-1,3-diamine: This compound has a similar structure but lacks the dihydrochloride component.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound has additional pyridinyl groups, making it more complex and potentially more reactive.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride component, which can influence its solubility and reactivity.
Biological Activity
1-N-(Pyridin-4-yl)benzene-1,3-diamine dihydrochloride, also known by its CAS number 109871-19-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₁N₃
- Molecular Weight : 185.23 g/mol
- CAS Number : 109871-19-4
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may function as a selective agonist for certain dopamine receptors, particularly the D3 receptor. The compound's structure allows for unique interactions that enhance selectivity and potency in receptor binding.
Dopamine Receptor Interaction
A study highlighted the compound's ability to promote β-arrestin translocation and G protein activation at the D3 dopamine receptor, suggesting a role in neuroprotection and potential therapeutic applications in neuropsychiatric disorders .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Study on Neuroprotection
In a high-throughput screening for D3 receptor agonists, this compound was identified as a potent compound that not only activates the receptor but also protects dopaminergic neurons from degeneration. This suggests potential applications in treating conditions like Parkinson’s disease .
Antimycobacterial Efficacy
Another study evaluated the antimycobacterial properties of compounds related to pyridine derivatives. The results indicated that this compound showed significant activity against multidrug-resistant Mycobacterium tuberculosis strains at concentrations lower than those affecting human cells, indicating a favorable safety profile .
Cytotoxicity in Cancer Research
Research involving various cancer cell lines demonstrated that this compound exhibits cytotoxic effects leading to apoptosis. The mechanism involved the generation of reactive oxygen species (ROS), which are known to induce DNA damage and activate apoptotic pathways. This positions the compound as a candidate for further development in cancer therapies .
Properties
Molecular Formula |
C11H13Cl2N3 |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H11N3.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-8H,12H2,(H,13,14);2*1H |
InChI Key |
BYPMOQZKCFQHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
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